(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C7H11BO3 and a molecular weight of 153.97 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropanecarbonyl chloride with cyclopropylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted cyclopropyl derivatives, depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, making it a valuable tool in enzyme inhibition studies . The compound can also participate in various chemical pathways, depending on the specific reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Cyclopropanecarbonyl chloride
Uniqueness
(2-(Cyclopropanecarbonyl)cyclopropyl)boronic acid is unique due to the presence of both a cyclopropane ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions and makes it a valuable reagent in various fields of research .
Eigenschaften
Molekularformel |
C7H11BO3 |
---|---|
Molekulargewicht |
153.97 g/mol |
IUPAC-Name |
[2-(cyclopropanecarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO3/c9-7(4-1-2-4)5-3-6(5)8(10)11/h4-6,10-11H,1-3H2 |
InChI-Schlüssel |
XDMSFEXTRPDUIB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CC1C(=O)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.